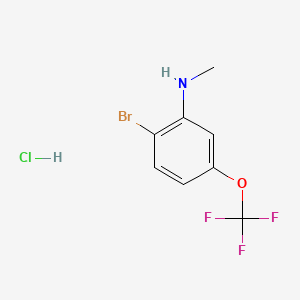

2-Bromo-N-methyl-5-(trifluoromethoxy)aniline hydrochloride

描述

2-Bromo-N-methyl-5-(trifluoromethoxy)aniline hydrochloride is a chemical compound with the molecular formula C8H8BrClF3NO It is characterized by the presence of a bromine atom, a trifluoromethoxy group, and a methylated aniline moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-methyl-5-(trifluoromethoxy)aniline hydrochloride typically involves the bromination of N-methyl-5-(trifluoromethoxy)aniline. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form.

化学反应分析

Types of Reactions

2-Bromo-N-methyl-5-(trifluoromethoxy)aniline hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.

Major Products

The major products formed from these reactions include substituted anilines, quinones, and biaryl compounds, depending on the specific reaction conditions and reagents used.

科学研究应用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

- This compound is crucial in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its structure allows for modifications that enhance drug efficacy and specificity against biological targets.

Case Study: Hepatitis C Virus Inhibitors

- Research has shown that 2-Bromo-N-methyl-5-(trifluoromethoxy)aniline hydrochloride is utilized in the synthesis and biochemical evaluation of inhibitors for the hepatitis C virus NS3 protease. The compound's unique properties facilitate the design of potent antiviral agents, contributing to advancements in treating viral infections .

Agricultural Chemicals

Development of Herbicides and Pesticides

- The compound plays a significant role in formulating agrochemicals, contributing to the creation of effective herbicides and pesticides. These formulations are designed to improve crop yield while providing protection against pests.

Impact on Crop Yield

- Studies indicate that the application of agrochemicals derived from this compound can lead to substantial increases in agricultural productivity by effectively managing pest populations .

Material Science

Advanced Materials Production

- In material science, this compound is used to develop advanced materials such as polymers and coatings. These materials exhibit enhanced thermal and chemical resistance, making them suitable for harsh environmental conditions.

Applications in Coatings

- The compound's properties allow it to be integrated into coatings that require durability and resistance to chemical degradation, which is essential in various industrial applications .

Fluorinated Compounds Research

Synthesis of Fluorinated Compounds

- The compound serves as a building block in the synthesis of fluorinated compounds, which are critical in producing refrigerants and specialty solvents. These fluorinated alternatives often provide improved performance compared to non-fluorinated options.

Environmental Considerations

- Research emphasizes the importance of developing environmentally friendly fluorinated compounds that minimize ecological impact while maintaining high efficiency in their applications .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceutical Development | Synthesis of antiviral agents | Enhanced drug efficacy |

| Agricultural Chemicals | Formulation of herbicides and pesticides | Improved crop yield |

| Material Science | Development of advanced polymers and coatings | Enhanced durability and resistance |

| Fluorinated Compounds | Synthesis of refrigerants and specialty solvents | Improved performance over non-fluorinated |

作用机制

The mechanism of action of 2-Bromo-N-methyl-5-(trifluoromethoxy)aniline hydrochloride involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

相似化合物的比较

Similar Compounds

- 2-Bromo-5-(trifluoromethyl)aniline

- 2-Fluoro-5-(trifluoromethyl)aniline

- 2-Bromo-4-(trifluoromethoxy)aniline

Uniqueness

2-Bromo-N-methyl-5-(trifluoromethoxy)aniline hydrochloride is unique due to the presence of both a bromine atom and a trifluoromethoxy group, which impart distinct chemical and physical properties. The methylation of the aniline nitrogen also influences its reactivity and biological activity, making it a valuable compound for various research applications.

生物活性

2-Bromo-N-methyl-5-(trifluoromethoxy)aniline hydrochloride is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structural features, including the trifluoromethoxy group and bromine substitution, suggest potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features:

- A bromine atom at the 2-position.

- A methyl group attached to the nitrogen atom.

- A trifluoromethoxy group at the 5-position.

This structure contributes to its unique reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds containing trifluoromethoxy groups often exhibit enhanced biological activity due to their ability to modulate electronic properties and improve binding affinities with biological targets. The following sections summarize key findings related to the biological activity of this compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds, suggesting that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the micromolar range against human cancer cell lines, indicating significant growth inhibition.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | MCF-7 (breast cancer) | 25.72 ± 3.95 |

| Compound B | U87 (glioblastoma) | 45.2 ± 13.0 |

| This compound | TBD | TBD |

The mechanism through which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways critical for cell survival and growth.

Case Studies

- Study on Enzyme Inhibition : A study investigated similar compounds' effects on enzyme activity related to tumor growth. Results indicated that these compounds could significantly inhibit enzyme activity, leading to reduced tumor cell viability.

- In Vivo Studies : Animal models treated with derivatives of this compound showed reduced tumor growth compared to controls, supporting its potential as an anticancer agent.

Toxicity Profile

While exploring its biological activity, it is crucial to assess the toxicity associated with this compound. Preliminary data suggest:

- Acute Toxicity : The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage.

| Toxicity Aspect | Classification |

|---|---|

| Acute Toxicity | Harmful (H302) |

| Skin Corrosion | Causes severe burns (H314) |

属性

IUPAC Name |

2-bromo-N-methyl-5-(trifluoromethoxy)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3NO.ClH/c1-13-7-4-5(2-3-6(7)9)14-8(10,11)12;/h2-4,13H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTPTZKPUINLLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=C1)OC(F)(F)F)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70681966 | |

| Record name | 2-Bromo-N-methyl-5-(trifluoromethoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-76-0 | |

| Record name | 2-Bromo-N-methyl-5-(trifluoromethoxy)aniline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70681966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。